molecular formula C20H20ClNO2 B2848455 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] CAS No. 209059-33-6

5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]

Cat. No.: B2848455
CAS No.: 209059-33-6
M. Wt: 341.84
InChI Key: NDJGQCKPEFCWIA-UHFFFAOYSA-N
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Description

5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] is a complex organic compound belonging to the spiro compounds family It features a chromene ring fused to an indole ring, with chloro and methoxy substituents at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] typically involves multi-step organic reactions. One common approach is the spirocyclization of appropriate precursors, such as chromene derivatives and indole derivatives, under specific conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity, with rigorous quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a probe in biochemical assays. Its fluorescence properties can be harnessed for imaging and tracking biological processes.

Medicine: In medicine, this compound may have therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and microbial infections.

Industry: In industry, this compound can be used in the development of new materials, such as photochromic dyes and sensors. Its unique optical properties make it suitable for applications in advanced materials science.

Comparison with Similar Compounds

  • 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]

  • 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-pyrano[3,2-h]quinoline]

  • 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-benzopyran]

Uniqueness: Compared to similar compounds, 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] stands out due to its specific substitution pattern and the presence of the indole ring, which can confer unique chemical and biological properties.

Properties

IUPAC Name

5'-chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO2/c1-19(2)16-12-14(21)5-7-17(16)22(3)20(19)10-9-13-11-15(23-4)6-8-18(13)24-20/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJGQCKPEFCWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)N(C13C=CC4=C(O3)C=CC(=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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